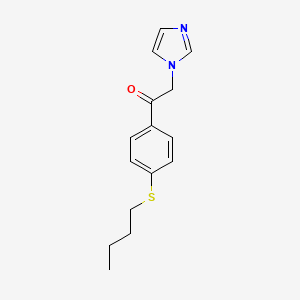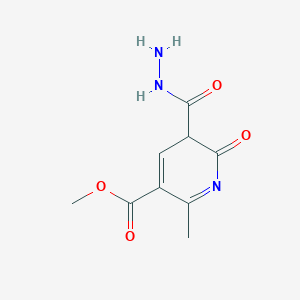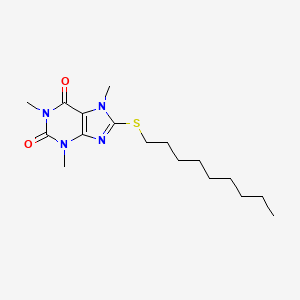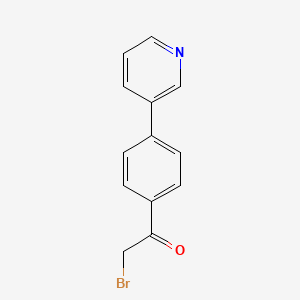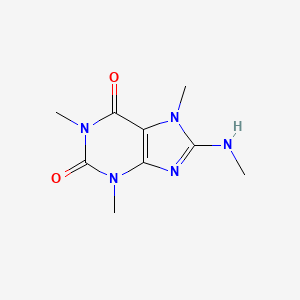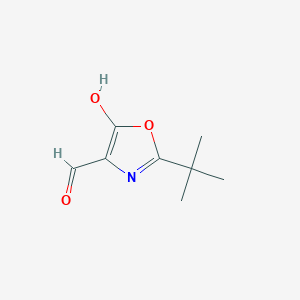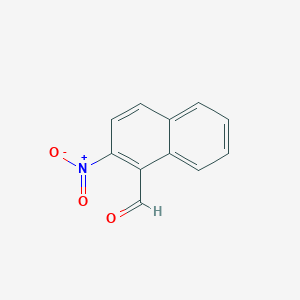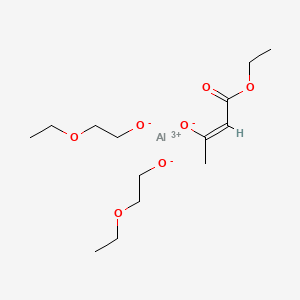
Aluminum, bis(2-(ethoxy-kappaO)ethanolato-kappaO)(ethyl 3-(oxo-kappaO)butanoato-kappaO')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum is a complex organoaluminum compound with the molecular formula C14H27AlO7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:
[ \text{Al(OR)3} + \text{C6H10O3} + \text{C4H10O2} \rightarrow \text{C14H27AlO7} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The ethoxy and oxobutyrato ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Materials Science: The compound is employed in the preparation of advanced materials, such as coatings and composites.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Wirkmechanismus
The mechanism of action of Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum involves its ability to coordinate with various substrates through its aluminum center. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound facilitates the formation of reactive intermediates, while in biological systems, it may interact with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di(2-ethoxyethoxide)mono(ethylacetoacetato)aluminum
- Aluminum, bis(2-ethoxyethanolato-O,O’)(ethyl 3-oxobutanoato-O1’,O3)-
Uniqueness
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.
Eigenschaften
CAS-Nummer |
53632-66-9 |
|---|---|
Molekularformel |
C14H27AlO7 |
Molekulargewicht |
334.34 g/mol |
IUPAC-Name |
aluminum;2-ethoxyethanolate;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C6H10O3.2C4H9O2.Al/c1-3-9-6(8)4-5(2)7;2*1-2-6-4-3-5;/h4,7H,3H2,1-2H3;2*2-4H2,1H3;/q;2*-1;+3/p-1/b5-4-;;; |
InChI-Schlüssel |
ZWKRDYUJVMKFBE-OAWHIZORSA-M |
Isomerische SMILES |
CCOCC[O-].CCOCC[O-].CCOC(=O)/C=C(/C)\[O-].[Al+3] |
Kanonische SMILES |
CCOCC[O-].CCOCC[O-].CCOC(=O)C=C(C)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
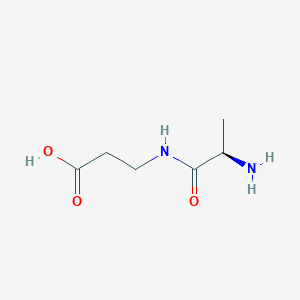
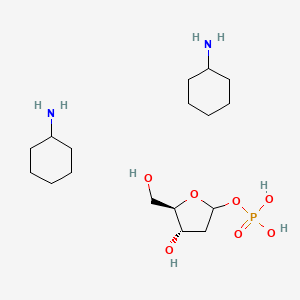
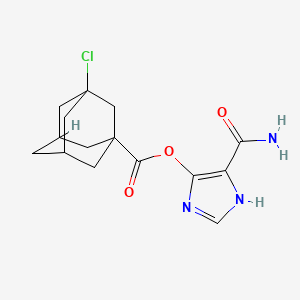
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
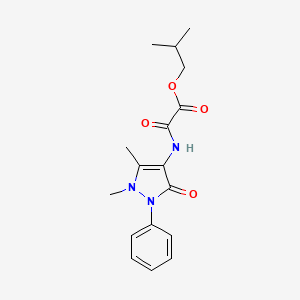
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
